molecular formula C7H11ClN2O2S B11732748 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride

2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride

Cat. No.: B11732748
M. Wt: 222.69 g/mol
InChI Key: GEOLMJKUSZMXIB-UHFFFAOYSA-N
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Description

2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride typically involves the reaction of 2-aminoethanethiol with α-haloacetic acid derivatives under basic conditions. The reaction proceeds through the formation of a thiazole ring, followed by the introduction of the aminoethyl side chain. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The purification of the final product is achieved through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions may target the thiazole ring or the aminoethyl side chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The aminoethyl side chain enhances the compound’s solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

    Sulfathiazole: An antimicrobial agent with a thiazole ring structure.

Uniqueness: 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl side chain differentiates it from other thiazole derivatives and enhances its potential as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H10N2O2S.ClH/c8-2-1-6-9-5(4-12-6)3-7(10)11;/h4H,1-3,8H2,(H,10,11);1H

InChI Key

GEOLMJKUSZMXIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CCN)CC(=O)O.Cl

Origin of Product

United States

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